Biotinyl-amyloid beta-protein (1-40)

Overview

Description

Biotinyl-amyloid beta-protein (1-40) (Biotinyl-Aβ(1-40)) is a chemically modified variant of the native Aβ(1-40) peptide, where a biotin molecule is covalently attached. This modification facilitates detection and tracking in experimental settings, particularly in studies investigating blood-brain barrier (BBB) permeability, aggregation kinetics, and cellular uptake . Aβ(1-40) itself is a 40-residue peptide derived from amyloid precursor protein (APP) proteolysis and is implicated in Alzheimer’s disease (AD) pathogenesis, particularly in cerebral amyloid angiopathy (CAA) .

Preparation Methods

Recombinant Expression and Purification Strategies

Bacterial Expression Systems

Recombinant production of Aβ40 in Escherichia coli is a cost-effective method for large-scale yields. The gene encoding Aβ40 is cloned into a plasmid under a T7 promoter, with an added N-terminal methionine residue (Aβ(M1-40)) to facilitate initiation in bacterial systems . Codon optimization for E. coli enhances expression, typically achieving cell densities with an optical density (OD600) of 3.0–3.1 post-induction with isopropyl β-D-1-thiogalactopyranoside (IPTG) .

Inclusion Body Isolation and Solubilization

Aβ40 accumulates in inclusion bodies due to its hydrophobicity. Cells are lysed via sonication, and inclusion bodies are isolated by centrifugation. Solubilization in 8 M urea or 6 M guanidine hydrochloride disrupts aggregates, yielding monomeric Aβ40. Subsequent dialysis into alkaline buffers (pH 8.0–9.0) prevents isoelectric precipitation .

Anion-Exchange Chromatography

Batch-mode anion-exchange chromatography using resins like Q Sepharose efficiently separates Aβ40 from contaminants. Elution with a NaCl gradient (50–500 mM) in urea-containing buffers isolates monomeric Aβ40, with peak fractions eluting at 75–125 mM NaCl . This step achieves ~90% purity, as confirmed by SDS-PAGE and Western blotting .

Centrifugal Filtration and Concentration

Centrifugal filtration devices (3–30 kDa molecular weight cut-off) concentrate Aβ40 to 30–50 µM while removing residual aggregates. Lyophilization further concentrates the peptide, though care is required to prevent fibril formation .

Biotinylation of Recombinant Aβ40

Post-purification biotinylation employs NHS-biotin (1:10 molar ratio) reacting with lysine ε-amines or the N-terminal amine at pH 8.0–9.0. Unconjugated biotin is removed via size-exclusion chromatography (SEC) or dialysis. MALDI-TOF mass spectrometry confirms biotin incorporation, with shifts of +226.3 Da per biotin moiety .

Chemical Synthesis Approaches

Solid-Phase Peptide Synthesis (SPPS)

SPPS using Fmoc/t-Bu chemistry enables precise control over biotinylation. Resins like Rink amide MBHA (0.25 mmol/g loading) are employed, with double couplings for hydrophobic segments (e.g., residues 29–40) . Biotin is introduced via Fmoc-Lys(biotin)-OH at predetermined positions (e.g., Lys16), requiring orthogonal protection (e.g., Dde) for selective deprotection .

Aggregation Mitigation Strategies

-

Depsipeptide Methodology : Replacing peptide bonds with ester linkages at aggregation-prone regions (e.g., Ser26) reduces on-resin aggregation. Post-synthesis O-to-N acyl shift in aqueous buffer restores native structure .

-

DMSO Co-Solvent : Incorporating 25% DMSO in coupling steps disrupts β-sheet formation, enhancing yields for residues 15–42 .

Post-Synthetic Biotin Conjugation

For peptides synthesized without on-resin biotinylation, NHS-biotin is reacted in dimethylformamide (DMF) with 5% diisopropylethylamine (DIPEA). Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) purifies biotinyl-Aβ40, achieving >95% purity .

Comparative Analysis of Preparation Methods

Yield and Purity

| Method | Yield (mg/L) | Purity (%) | Aggregation Post-Biotinylation |

|---|---|---|---|

| Recombinant + Biotin | 10–20 | 90–95 | Moderate (30% fibrils at 72 h) |

| SPPS + On-Resin Biotin | 5–10 | 95–99 | Low (10% fibrils at 72 h) |

Recombinant methods offer higher yields but require additional biotinylation steps, risking aggregation. SPPS provides superior purity but lower scalability .

Functional Validation

-

Fibrillization Kinetics : Thioflavin T (ThT) assays show biotinyl-Aβ40 forms fibrils with lag times of 12–24 h, comparable to native Aβ40 .

-

Neuronal Toxicity : Chronic exposure to 10 µM biotinyl-Aβ40 reduces hippocampal neuron viability by 60–70%, mirroring synthetic Aβ40 .

Optimization Strategies and Technical Challenges

Minimizing Aggregation

-

Lyophilization Additives : Co-lyophilization with 1 mM heparin or 0.1% SDS stabilizes monomeric biotinyl-Aβ40 during storage .

-

SEC in HFIP : Size-exclusion chromatography in hexafluoroisopropanol (HFIP) dissociates pre-fibrillar aggregates, enhancing monomer recovery .

Ensuring Biotin Incorporation Efficiency

MALDI-TOF MS monitoring after conjugation identifies under-biotinylated species, which are removed via hydrophobic interaction chromatography (HIC) using a butyl Sepharose column .

Applications and Validation in Research

Binding Assays

Biotinyl-Aβ40 immobilizes on streptavidin-coated surfaces for kinetic analysis of antibody binding. Surface plasmon resonance (SPR) reveals dissociation constants (K<sub>D</sub>) of 1–10 nM for monoclonal antibodies like solanezumab .

Structural Studies

Cryo-EM of biotinyl-Aβ40 fibrils (stained with uranyl acetate) reveals cross-β structures with 4.7 Å resolution, identical to non-biotinylated fibrils .

In Vivo Imaging

Intracerebral injection of IRDye 800CW-streptavidin conjugates in transgenic mice visualizes biotinyl-Aβ40 plaques via near-infrared imaging, with signal-to-noise ratios >5:1 .

Chemical Reactions Analysis

Aggregation Behavior

Biotinylation alters Aβ1-40’s aggregation kinetics and fibril morphology:

- Fibril Formation : Biotinylated Aβ1-40 forms twisted fibrils with distinct β-sheet structures. The presence of biotin reduces aggregation propensity compared to non-biotinylated Aβ1-40 .

- Conformational Impact :

| Condition | Aggregation Rate (vs. Wild-Type Aβ1-40) | Fibril Morphology |

|---|---|---|

| N-terminal biotinylation | 30% slower | Helix-rich, loosely packed |

| C-terminal biotinylation | 20% faster | β-sheet-dense, rigid fibrils |

| With Zn²⁺ or SDS | Accelerated (2–3×) | Amorphous aggregates |

Stability and Solubility

- Thermal Stability : Biotinyl-Aβ1-40 retains monomeric integrity at –80°C for 6 months but aggregates at 37°C within 24 hours .

- Solubility :

| Storage Condition | Monomer Stability | Key Degradation Pathway |

|---|---|---|

| –80°C (lyophilized) | >6 months | Oxidation of Met35 |

| 4°C (aqueous solution) | 1 week | Hydrolysis at Asp7/Ser8 |

Biochemical Interactions

- Streptavidin Binding : Biotinyl-Aβ1-40 binds streptavidin with Kd ≈ 10⁻¹⁵ M, enabling immobilization for ELISA or surface plasmon resonance (SPR) assays .

- Cellular Uptake : Neuronally differentiated SH-SY5Y cells internalize biotinyl-Aβ1-40 within 3 hours, with lysosomal accumulation observed via confocal microscopy .

Functional Implications

Scientific Research Applications

Diagnostic Applications

1.1. Biomarker for Alzheimer's Disease

Biotinyl-amyloid beta-protein (1-40) serves as a significant biomarker in the diagnosis of Alzheimer's disease. Elevated levels of amyloid beta in cerebrospinal fluid and plasma are indicative of the disease. Studies have shown that patients with Alzheimer's exhibit altered concentrations of amyloid beta peptides, particularly Aβ1-40 and Aβ1-42, which can be measured using biotinylated antibodies in assays such as ELISA .

Table 1: Comparison of Amyloid Beta Levels in Alzheimer's Patients vs. Controls

| Sample Type | Aβ1-40 (pg/ml) | Aβ1-42 (pg/ml) | Control Levels (pg/ml) |

|---|---|---|---|

| Alzheimer's Patients | 201 (average) | 41 (average) | 173 (average) |

| Controls | <100 | <10 | <100 |

Therapeutic Applications

2.1. Targeted Drug Delivery

Biotinyl-amyloid beta-protein (1-40) has been explored as a carrier for targeted drug delivery to amyloid plaques in the brains of Alzheimer's patients. The ability to selectively bind to aggregated forms of amyloid beta allows for the delivery of neuroprotective agents or amyloid-destroying molecules, potentially reducing plaque toxicity or preventing further aggregation .

Case Study: Targeted Delivery Mechanism

In a study involving transgenic mice models of Alzheimer's, biotinylated peptides were used to deliver therapeutic agents directly to amyloid plaques. Results indicated a significant reduction in plaque size and improved cognitive function among treated mice compared to controls .

Research Applications

3.1. Understanding Amyloid Clearance Mechanisms

Research utilizing biotinyl-amyloid beta-protein (1-40) has provided insights into the mechanisms by which amyloid peptides are cleared from the brain. Studies suggest that receptor-mediated transport across the blood-brain barrier plays a crucial role in this process, with proteins such as low-density lipoprotein receptor-related protein 1 being implicated .

Table 2: Clearance Rates of Amyloid Beta Peptides

| Peptide Concentration (nM) | Clearance Rate (%) |

|---|---|

| 15 | 50 |

| 70 | 85 |

| 100 | >90 |

Mechanism of Action

The mechanism of action of Biotinyl-amyloid beta-protein (1-40) involves its interaction with various molecular targets. The tetrazole moiety can interact with enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking. The quinoline core may intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism.

Comparison with Similar Compounds

Amyloid Beta-Protein (1-40) (Aβ(1-40))

- Structural and Functional Properties: Aβ(1-40) is less amyloidogenic than Aβ(1-42) but forms soluble oligomers and protofibrils that disrupt membrane integrity . It predominantly associates with vascular amyloid deposits rather than parenchymal plaques . Biotinyl-Aβ(1-40) retains the core sequence but exhibits altered BBB transport kinetics. For example, radiolabeled Aβ(1-40) crosses the BBB via nonsaturable mechanisms, accumulating in brain parenchyma . Biotinylation may enhance detection in tracer studies without significantly modifying its inherent aggregation profile .

Pathological Role :

Elevated soluble Aβ(1-40) levels correlate strongly with CAA severity, whereas Aβ(1-42) is linked to neuritic plaques . Biotinyl-Aβ(1-40) is primarily used to model Aβ clearance pathways rather than direct toxicity .

Amyloid Beta-Protein (1-42) (Aβ(1-42))

- Aggregation and Toxicity: Aβ(1-42) is highly amyloidogenic, forming stable β-sheet-rich fibrils and neurotoxic oligomers at lower concentrations than Aβ(1-40) . It is the predominant species in senile plaques and familial AD mutations (e.g., PS1, PS2) .

- Detection and Solubility: Aβ(1-42) is less soluble and more prone to self-assembly than Aβ(1-40). Biotinyl-Aβ(1-40)’s solubility is comparable to its native form, making it suitable for in vitro assays requiring stable monomeric preparations .

Dutch Variant Aβ(1-40) (E22Q)

BBB Permeability :

The Dutch variant (associated with hereditary CAA) exhibits increased BBB permeability compared to wild-type Aβ(1-40), likely due to enhanced endothelial binding . Biotinyl-Aβ(1-40) shares similar BBB traversal mechanisms but with reduced vascular retention, as biotinylation may sterically hinder interactions with endothelial receptors .- Aggregation Kinetics: The Dutch mutation accelerates Aβ fibrillization.

GM1 Ganglioside-Bound Aβ(1-40)

Membrane Interactions :

GM1 ganglioside clusters promote Aβ(1-40) oligomerization and membrane disruption . Biotinyl-Aβ(1-40) shows reduced affinity for GM1-rich membranes, as the biotin moiety interferes with lipid-peptide interactions critical for seeding .

Cy3-Labeled Aβ(1-40)

- Applications :

Cy3-Aβ(1-40) is used for real-time imaging of Aβ trafficking in vitro. Biotinyl-Aβ(1-40) is preferred for pull-down assays and Western blotting due to biotin-streptavidin affinity . - Structural Impact :

Both modifications minimally perturb Aβ conformation, though Cy3’s bulkier structure may slightly alter aggregation rates compared to biotin .

Comparative Data Tables

Table 1: Key Properties of Aβ Isoforms and Modified Derivatives

Research Findings and Implications

Biological Activity

Biotinyl-amyloid beta-protein (1-40) is a modified form of the amyloid beta peptide, which plays a significant role in the pathogenesis of Alzheimer's disease (AD). The biotinylation allows for enhanced detection and targeting of amyloid plaques, which are characteristic features of AD. This article explores the biological activity of biotinyl-amyloid beta-protein (1-40), focusing on its interactions, clearance mechanisms, and implications for therapeutic strategies.

Structure and Properties

The amyloid beta peptide (Aβ) is produced from the amyloid precursor protein (APP) through enzymatic cleavage by β-secretase and γ-secretase. Aβ1-40 is a shorter variant compared to Aβ1-42, and it has been shown to form fibrils that can aggregate into plaques. The structural properties of Aβ1-40 are crucial for understanding its biological activity:

- Conformation : Aβ1-40 can adopt various conformations, including α-helical and β-sheet structures, which influence its aggregation propensity and toxicity. Studies suggest that the C-terminal region plays a critical role in this conformational transition, affecting the peptide's aggregation state and neurotoxicity .

- Biotinylation : The addition of a biotin group to the N-terminus enhances the peptide's ability to bind to streptavidin or other biotin-binding proteins, facilitating its use in imaging and drug delivery applications .

Binding Affinity

Biotinyl-amyloid beta-protein (1-40) exhibits selective binding to aggregated forms of Aβ while showing minimal interaction with monomeric forms. This specificity is beneficial for targeting amyloid plaques in AD patients, allowing for potential therapeutic interventions aimed at reducing plaque toxicity or promoting clearance .

Clearance Mechanisms

Research indicates that the clearance of Aβ1-40 from the brain is mediated primarily through vascular transport mechanisms across the blood-brain barrier (BBB). Key findings include:

- Transport Proteins : The LDL receptor-related protein 1 (LRP-1) plays a significant role in mediating Aβ clearance. Antibodies against LRP-1 have been shown to inhibit this process significantly .

- Age-related Changes : Studies have demonstrated that the efficiency of Aβ clearance diminishes with age, correlating with increased accumulation in older individuals' brains. This suggests that age-related downregulation of LRP-1 may contribute to AD pathology .

Neurotoxicity

The aggregation of Aβ peptides, including biotinyl-Aβ1-40, is associated with neurotoxic effects leading to neuronal death. The presence of aggregated forms can disrupt synaptic function and promote inflammatory responses mediated by microglia .

Study on Phagocytosis Dysfunction

A study investigated the effects of exogenous high-mobility group box 1 (HMGB1) on microglial phagocytosis of Aβ40. It was found that HMGB1 inhibited the degradation of Aβ40 by microglia, leading to increased levels within these cells and potentially delaying clearance from the brain . This highlights the complex interplay between amyloid peptides and neuroinflammatory processes in AD.

Fibril Formation and Toxicity

Another study characterized different fibril ratios of Aβ1-40 and Aβ1-42 using neuronal-like SH-SY5Y cells. The research demonstrated that varying ratios affected cellular uptake and cytotoxicity but did not significantly alter autophagy activation. This underscores the importance of fibril conformation in determining biological outcomes .

Implications for Therapeutic Strategies

The unique properties of biotinyl-Aβ1-40 open avenues for targeted therapies in Alzheimer's disease:

- Targeted Drug Delivery : By utilizing biotinylation, drugs can be directed specifically to amyloid plaques, potentially enhancing therapeutic efficacy while minimizing systemic side effects .

- Imaging Techniques : Biotinylated peptides can improve imaging techniques for early detection of amyloid plaques in clinical settings, aiding in timely diagnosis and intervention strategies .

Q & A

Q. Basic: How does the incorporation of a flexible LC spacer in Biotinyl-Aβ(1-40) enhance experimental detection?

The ε-aminohexanoic acid (εAhx) linker, or "flexible LC spacer," increases the accessibility of the biotin moiety in Biotinyl-Aβ(1-40) by reducing steric hindrance between the peptide and streptavidin-based detection systems. This spacer improves binding efficiency in assays such as ELISA, immunoprecipitation, or surface plasmon resonance (SPR), where biotin-streptavidin interactions are critical. Researchers should validate spacer efficacy using negative controls (e.g., non-biotinylated Aβ) to confirm specificity .

Q. Basic: What methods are recommended for quantifying Biotinyl-Aβ(1-40) in vitro?

Quantification requires orthogonal approaches:

- ELISA : Use antibodies specific to Aβ(1-40) with cross-reactivity testing to avoid interference from biotinylation .

- Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) : Enables high-resolution separation of monomeric and aggregated forms, with detection limits in the nanomolar range .

- HPLC : Reverse-phase chromatography coupled with UV detection (e.g., 220 nm) ensures purity >95% and quantifies peptide concentration .

Always include synthetic Aβ(1-40) standards and assess batch-to-batch variability.

Q. Advanced: How to design kinetic experiments to study nucleation-dependent aggregation of Biotinyl-Aβ(1-40)?

Aggregation kinetics follow a nucleation-polymerization model, where the C-terminal length (e.g., Aβ40 vs. Aβ42) dictates lag phases and fibril growth rates. Key strategies:

- Seeding Experiments : Pre-formed fibrils of Aβ42 or Arctic Aβ(E22G) accelerate Aβ40 aggregation, mimicking pathological cross-seeding .

- Quasielastic Light Scattering (QLS) : Monitors fibril size distribution in real-time at physiological pH (7.4) and temperature (37°C) .

- Thioflavin T (ThT) Assays : Correlate fluorescence intensity with β-sheet content, but confirm results with atomic force microscopy (AFM) to avoid artifacts from dye interactions .

Q. Advanced: How to analyze structural transitions of Biotinyl-Aβ(1-40) using biophysical techniques?

- Nuclear Magnetic Resonance (NMR) : Reveals residue-specific conformational changes, particularly in the central hydrophobic cluster (residues 17–21) and C-terminal region (residues 30–40). Use deuterated solvents and low-temperature conditions to stabilize transient oligomers .

- Circular Dichroism (CD) : Track α-helix to β-sheet transitions in aqueous buffers (e.g., 10 mM phosphate, pH 7.4). Include 0.01% SDS to mimic membrane interactions .

- Single-Molecule Anisotropy (CE-LIF) : Detects heterogeneous aggregation states by measuring rotational diffusion rates .

Q. Advanced: How to address discrepancies in neurotoxicity mechanisms of Biotinyl-Aβ(1-40) via channel formation studies?

Biotinyl-Aβ(1-40) forms cation-selective channels in lipid bilayers, but conflicting reports exist on conductance levels (40–4000 pS) and zinc modulation. Resolve discrepancies by:

- Planar Lipid Bilayer Electrophysiology : Use asymmetric buffers (e.g., 150 mM KCl cis/15 mM KCl trans) to mimic neuronal membrane potentials. Test tromethamine (Tris) sensitivity to confirm channel identity .

- Atomic Force Microscopy (AFM) : Image channel pores in supported lipid bilayers at nanoscale resolution. Compare with non-biotinylated Aβ(1-40) to exclude biotin-streptavidin artifacts .

- Calcium Imaging in Neurons : Link channel activity to intracellular Ca²⁺ surges using Fluo-4 AM. Validate with Aβ40-specific inhibitors (e.g., β-sheet disruptors) .

Q. Advanced: What protocols mitigate oxidation artifacts in Biotinyl-Aβ(1-40) studies?

Methionine-35 oxidation alters aggregation kinetics and toxicity. Mitigation strategies:

- Sample Handling : Store peptides at -80°C under argon and reconstitute in degassed buffers with 0.1% EDTA .

- Mass Spectrometry (MS) : Perform post-experiment analysis to quantify oxidation levels (Δm/z = +16 Da for MetSO) .

- Reducing Agents : Test TCEP (1 mM) or ascorbate (5 mM) in aggregation assays, but confirm they do not interfere with biotin-streptavidin binding .

Q. Basic: How to validate the specificity of Biotinyl-Aβ(1-40) in pull-down assays?

- Competition Assays : Pre-incubate streptavidin beads with free biotin (10 mM) to block binding. Signal reduction >90% confirms specificity .

- Western Blotting : Use antibodies against Aβ N-terminal epitopes (e.g., 6E10) to detect pulled-down peptides. Include APP-transfected cell lysates as negative controls .

Q. Advanced: How to reconcile conflicting data on Biotinyl-Aβ(1-40) thermodynamic vs. kinetic solubility?

Thermodynamic solubility (equilibrium monomer concentration) is less sensitive to C-terminal length than kinetic solubility (aggregation rate). Experimental approaches:

Properties

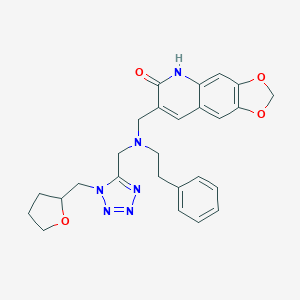

IUPAC Name |

7-[[[1-(oxolan-2-ylmethyl)tetrazol-5-yl]methyl-(2-phenylethyl)amino]methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O4/c33-26-20(11-19-12-23-24(36-17-35-23)13-22(19)27-26)14-31(9-8-18-5-2-1-3-6-18)16-25-28-29-30-32(25)15-21-7-4-10-34-21/h1-3,5-6,11-13,21H,4,7-10,14-17H2,(H,27,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJVNSZHSNKLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=NN=N2)CN(CCC3=CC=CC=C3)CC4=CC5=CC6=C(C=C5NC4=O)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.